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Introduction

Gold chloride dihydrate (HAuCls-2H20) is a versatile reagent in electron microscopy (EM),
primarily utilized for its ability to enhance contrast and preserve ultrastructural details. Its
applications range from the stabilization of silver-enhanced immunogold labels, known as "gold
toning," to direct staining of specific tissue components. This document provides detailed
application notes and protocols for the use of gold chloride dihydrate in various electron
microscopy techniques, tailored for researchers in the life sciences and drug development.

Application Note 1: Gold Toning for Enhanced
Stability of Silver-Enhanced Immunogold Particles

Principle: In immunoelectron microscopy, small colloidal gold particles (1-5 nm) are often used
to label antigens. To visualize these small particles, a silver enhancement step is employed,
where metallic silver is deposited onto the gold particles, increasing their size. However, this
silver layer is susceptible to dissolution by osmium tetroxide, a common post-fixative in EM
sample preparation. Gold toning, a procedure involving treatment with gold chloride, replaces
or coats the silver with a layer of gold, protecting the particle from osmium tetroxide and
preventing signal loss.

Experimental Protocol: Gold Toning of Silver-Enhanced Immunogold Labeled Tissue
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This protocol is adapted for insect nervous tissue but can be applied to other tissue types with
optimization.

Reagents and Solutions:

Primary Antibody: Specific to the antigen of interest.
e Secondary Antibody: Conjugated to 1 nm colloidal gold.
» Silver Enhancement Kit: Commercially available.
e Gold Chloride Solution: 0.05% Gold Chloride (HAuCls) in distilled water.
e Sodium Thiosulfate Solution: 2.5% (w/v) in distilled water.
o Phosphate-Buffered Saline (PBS)
e Glutaraldehyde Solution: 2.5% in 0.1 M phosphate buffer.
e Osmium Tetroxide Solution: 1% in 0.1 M phosphate buffer.
o Uranyl Acetate and Lead Citrate solutions: For final contrast staining.
Procedure:
e Immunolabeling:
o Fix the tissue as required for the primary antibody.
o Incubate with the primary antibody, followed by thorough washing in PBS.
o Incubate with the 1 nm gold-conjugated secondary antibody, followed by washing in PBS.
» Silver Enhancement:
o Rinse the labeled tissue thoroughly in distilled water to remove all chloride ions.

o Prepare the silver enhancement solution according to the manufacturer's instructions
immediately before use.
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o Incubate the tissue in the silver enhancement solution for a duration determined by the
desired patrticle size (typically 5-10 minutes at 20°C). Monitor the enhancement process to
avoid over-development.

e Gold Toning:

[¢]

Wash the tissue thoroughly in distilled water.

o Incubate in 0.05% gold chloride solution for 2-10 minutes at room temperature. The
optimal time may need to be determined empirically.

o Rinse thoroughly in distilled water.

o Immerse in 2.5% sodium thiosulfate solution for 2-3 minutes to remove unreacted silver
salts.

o Wash extensively in distilled water.

o Post-fixation and Embedding:

[¢]

Post-fix the tissue in 2.5% glutaraldehyde for 30 minutes.

[¢]

Wash in phosphate buffer.

Post-fix in 1% osmium tetroxide for 1 hour.

[e]

o

Dehydrate through a graded series of ethanol.

[¢]

Infiltrate and embed in a suitable resin (e.g., Epon).
e Sectioning and Staining:
o Cut ultrathin sections (60-90 nm).
o Contrast stain with uranyl acetate and lead citrate.
o Observe under a transmission electron microscope.

Workflow for Gold Toning of Silver-Enhanced Immunogold Particles
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Caption: Workflow for gold toning of silver-enhanced immunogold particles.

Application Note 2: Pre-embedding Immunogold
Labeling for Ultrastructural Localization of Proteins

Principle: The pre-embedding technique involves performing the immunolabeling steps on fixed
and permeabilized cells or tissue sections before they are embedded in resin. This approach
generally allows for better antibody penetration and can result in stronger labeling signals
compared to post-embedding methods. Gold chloride is not used directly for staining in this
protocol but is a key component in the preparation of the colloidal gold particles used for
conjugation to secondary antibodies.

Experimental Protocol: Pre-embedding Immunogold Labeling
This is a standard protocol that may require optimization for specific antibodies and tissues.

Reagents and Solutions:

Fixation Solution: 4% paraformaldehyde in PBS.

Permeabilization/Blocking Buffer: PBS containing 5% normal goat serum (NGS) and 0.1%
saponin.

Antibody Diluent: PBS containing 5% NGS and 0.05% saponin.

Primary Antibody: Specific to the antigen of interest.
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e Secondary Antibody: 1.4 nm gold-conjugated Fab' fragment.
o Post-fixation Solution 1: 2% glutaraldehyde in PBS.
o Post-fixation Solution 2: 0.2% osmium tetroxide in 0.1 M phosphate buffer.
 Silver Enhancement Kit
e Uranyl Acetate Solution: 0.25% in 0.1 N acetate buffer.
Procedure:
» Fixation and Permeabilization:
o Fix cells or tissue sections in 4% paraformaldehyde for 30 minutes at room temperature.
o Wash thoroughly with PBS.
o Block and permeabilize with blocking buffer for 30 minutes.
e Immunolabeling:

o Incubate with the primary antibody diluted in antibody diluent for 1 hour at room
temperature.

o Wash four times with PBS.

o Incubate with the 1.4 nm gold-conjugated secondary antibody (e.g., at 1:200 dilution) in
antibody diluent for 1 hour at room temperature.

o Wash four times with PBS.

» Post-fixation:
o Fix with 2% glutaraldehyde in PBS for 30 minutes.
o Wash thoroughly with PBS.

¢ Silver Enhancement:
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o Wash samples in distilled water.

o Perform silver enhancement using a commercial kit for 8-12 minutes.

e EM Processing:

o

Fix with 0.2% osmium tetroxide in 0.1 M phosphate buffer for 30 minutes on ice.

[¢]

Wash in 0.1 M phosphate buffer.

[¢]

Stain en bloc with 0.25% uranyl acetate in 0.1 N acetate buffer for 1 hour on ice.

[e]

Dehydrate in a graded series of ethanol.

o

Infiltrate and embed in epoxy resin.
e Sectioning and Observation:
o Cut ultrathin sections (60-90 nm).

o Observe under a transmission electron microscope. No further contrast staining is typically
required.

Workflow for Pre-embedding Immunogold Labeling
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Caption: Workflow for pre-embedding immunogold labeling.
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Application Note 3: Direct Staining with Gold
Chloride for Neural Tissue

Principle: Gold chloride can be used as a direct stain, particularly for nervous tissue, where it
has an affinity for certain cellular components, revealing the morphology of nerve endings and
myelinated axons. The process involves impregnation of the tissue with a gold chloride
solution, followed by a reduction step where the gold ions are reduced to metallic gold,
depositing an electron-dense stain. While many protocols are optimized for light microscopy,
the principles can be adapted for electron microscopy to enhance the contrast of specific
neural structures.

Experimental Protocol: Gold Chloride Staining of Neural Tissue (Adapted for EM)

This protocol is an adaptation of a light microscopy method for potential use in electron
microscopy. Significant optimization will be required.

Reagents and Solutions:

Fixation Solution: EM-grade glutaraldehyde or a paraformaldehyde/glutaraldehyde mixture.
» Sucrose Solutions: 5%, 15%, and 25% in distilled water.

e Gold Chloride Solution: 1% aqueous gold chloride (HAuCla).

e Reducing Solution: 25% formic acid in water.

 EM Processing Reagents: Osmium tetroxide, ethanol series, propylene oxide, and epoxy
resin.

Procedure:
» Fixation and Preparation:
o Perfuse-fix the animal with an appropriate EM-grade fixative.

o Dissect the neural tissue of interest into small blocks (e.g., 1 mm3).
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o Wash the tissue blocks in buffer.

Sucrose Dehydration (Optional Cryoprotection):

o Dehydrate the tissue blocks in 5%, 15%, and 25% sucrose solutions, for a minimum of 8
hours at each concentration at 4°C.

Gold Impregnation:

o Transfer the tissue blocks to a 1% aqueous gold chloride solution.

o Incubate for 30 minutes in the dark at a controlled temperature (e.g., 20-22°C).

Reduction:

o Transfer the blocks to a 25% formic acid solution.

o Incubate for a duration dependent on the tissue type (e.g., 2-18 hours), which will require
optimization for EM.

EM Processing:

o Wash the tissue blocks thoroughly in distilled water.

o Proceed with standard EM processing: post-fixation with osmium tetroxide, dehydration,
and resin embedding.

Sectioning and Observation:

o Cut ultrathin sections.

o Observe under a transmission electron microscope. Additional contrast staining with lead
citrate may be necessary.

Workflow for Direct Gold Chloride Staining of Neural Tissue
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Caption: Workflow for direct gold chloride staining of neural tissue for EM.
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Quantitative Data Summary

The following table summarizes quantitative parameters found in the literature for immunogold

labeling techniques. Direct staining with gold chloride for EM is less standardized, and

quantitative data is sparse.

Parameter

Value/Range

Application Reference

Gold Particle Size

1,5, 15, 30, 40 nm

Immunogold Labeling

Silver Enhancement

Duration

1 - 17 minutes

Immunogold-Silver
Staining (IGSS)

Gold Toning Solution

0.05% Gold Chloride

Gold Toning

Gold Toning Duration

2 - 10 minutes

Gold Toning

Direct Staining

Solution

1% Aqueous Gold
Chloride

Staining of Nerve
Endings (LM)

Direct Staining

Duration

30 minutes

Staining of Nerve
Endings (LM)

Reduction Solution

25% Formic Acid

Staining of Nerve
Endings (LM)

Reduction Duration

2 - 18 hours

Staining of Nerve
Endings (LM)

Secondary Antibody 1:200 (for 1.4 nm Pre-embedding
Dilution gold) Immunolabeling
Conclusion

Gold chloride dihydrate is a valuable, albeit specialized, reagent in electron microscopy. Its

primary and most well-documented use is in gold toning to stabilize silver-enhanced

immunogold labels, a critical step for achieving reliable results in pre-embedding

immunolabeling protocols. While direct staining methods with gold chloride are established for

light microscopy, their adaptation to electron microscopy offers a potential avenue for

enhancing contrast in specific tissues, particularly in neuroanatomical studies. The protocols
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and data presented here provide a foundation for researchers to apply and optimize these
techniques in their own experimental workflows.

 To cite this document: BenchChem. [Application Notes and Protocols: Gold Chloride
Dihydrate in Electron Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089352#using-gold-chloride-dihydrate-for-staining-in-
electron-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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